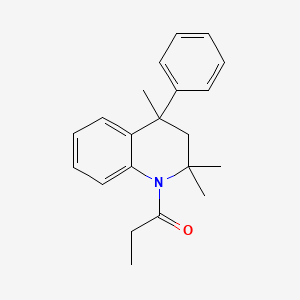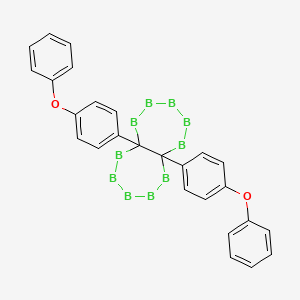![molecular formula C20H25N3O3 B5435502 5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid](/img/structure/B5435502.png)
5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid involves multiple stepsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents . The reaction conditions often involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield different products.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound.
Compared to these compounds, 5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid is unique due to its specific structural features and the presence of both piperidine and pyrrolidine moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-methyl-3-[[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl]-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-13-4-5-17-15(11-13)16(19(21-17)20(25)26)12-22-9-6-14(7-10-22)23-8-2-3-18(23)24/h4-5,11,14,21H,2-3,6-10,12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYSFCBAEDDBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CN3CCC(CC3)N4CCCC4=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(E)-[1-[2-(diethylamino)ethyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5435419.png)
![N-[2-(dimethylamino)ethyl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B5435429.png)
![3-{[1-(2-methoxybenzoyl)-3-pyrrolidinyl]methyl}benzoic acid](/img/structure/B5435436.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435439.png)


![N-(tert-butyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5435457.png)

![ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B5435473.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-3-methyl-2-furamide](/img/structure/B5435480.png)
![3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5435490.png)
![1-{4-[2-(4-methylphenyl)-1H-imidazol-1-yl]phenyl}-1H-1,2,4-triazole](/img/structure/B5435503.png)
![4-(2-chloro-4-fluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5435518.png)
![N-(2-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B5435533.png)
